N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide
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Overview
Description
This compound is known for its unique structure, which combines a benzothiazole moiety with a thiophene ring, linked by a propionamide group.
Mechanism of Action
Mode of Action
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide interacts with its target, topoisomerase I, via DNA intercalation . This interaction inhibits the function of topoisomerase I, leading to DNA damage and cell death .
Result of Action
The result of this compound’s action is the induction of cell apoptosis , particularly in cancer cells . This is achieved through the disruption of DNA replication and transcription, leading to cell cycle arrest and the activation of apoptotic pathways .
Biochemical Analysis
Biochemical Properties
It has been found that benzothiazole derivatives have shown promising anti-inflammatory properties . They have been found to inhibit COX-1 and COX-2 enzymes, which play a crucial role in inflammation .
Cellular Effects
The cellular effects of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide are not fully understood yet. Benzothiazole derivatives have been found to have significant effects on cells. For instance, some benzothiazole derivatives have shown to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction leading to cell apoptosis .
Molecular Mechanism
It has been suggested that benzothiazole derivatives may exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that benzothiazole derivatives can exhibit different effects over time, depending on the specific derivative and the experimental conditions .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models have not been reported yet. Benzothiazole derivatives have been studied in animal models, and their effects can vary with different dosages .
Metabolic Pathways
Benzothiazole derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Benzothiazole derivatives are known to interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
Benzothiazole derivatives may be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide typically involves the reaction of 2-amino-3-(benzo[d]thiazol-2-yl)thiophene with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene and benzothiazole rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: Investigated as a potential drug candidate for treating diseases such as Alzheimer’s and Parkinson’s.
Neuropharmacology: Exhibits potent inhibitory activity against monoamine oxidase-B (MAO-B), an enzyme involved in neurotransmitter metabolism.
Cancer Research: Studied for its potential anti-cancer activity, with evidence suggesting it can induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These compounds also contain the benzothiazole moiety and have been studied for their anti-inflammatory properties.
3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives: Known for their anti-cancer activity and inhibition of topoisomerase I.
Uniqueness
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide stands out due to its unique combination of benzothiazole and thiophene rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c1-2-12(17)16-13-9(7-8-18-13)14-15-10-5-3-4-6-11(10)19-14/h3-8H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHADELBKCWWLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CS1)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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